molecular formula C10H9ClN2S B2511391 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine CAS No. 1388056-50-5

4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B2511391
CAS No.: 1388056-50-5
M. Wt: 224.71
InChI Key: ACCYREYYHDHMKR-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine (CAS 1388056-50-5) is a high-purity chemical compound offered for research and development purposes. This thienopyrimidine derivative has a molecular formula of C 10 H 9 ClN 2 S and a molecular weight of 224.71 . As a functionalized pyrimidine scaffold, this compound is of significant interest in medicinal chemistry. Pyrimidines are a fundamental class of heterocyclic compounds with a wide range of reported pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties . The reactive 4-chloro group on the pyrimidine ring makes this compound a valuable synthetic intermediate, suitable for further functionalization via nucleophilic aromatic substitution to create novel molecular libraries for biological screening . Handling and Safety: This product is labeled with the GHS signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation (H302, H315, H319, H335) . Researchers should handle the material with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information. Disclaimer: This product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-5-4-14-8-7(5)12-10(6-2-3-6)13-9(8)11/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYREYYHDHMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388056-50-5
Record name 4-chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno[3,2-d]pyrimidine derivative, chlorination and subsequent cyclopropylation can be performed to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The phenyl group in 4-Chloro-2-phenylthieno[3,2-d]pyrimidine increases LogP (4.01) compared to the cyclopropyl and methyl substituents in the target compound, suggesting reduced aqueous solubility but enhanced membrane permeability . The cyclopropyl group may improve metabolic stability due to its strained ring system, a feature absent in phenyl analogues .

Functional Group Diversity: The acetamide and pyrido-fused ring in introduce hydrogen-bonding capacity (IR: 3,390 cm⁻¹ for NH), contrasting with the halogenated, non-polar substituents in the target compound. This difference likely influences target selectivity in kinase inhibition .

Biological Activity

4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine (CAS No. 1388056-50-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its activity as an antimicrobial and anticancer agent.

Synthesis

The synthesis of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions. A common method includes the cyclization of suitable precursors followed by chlorination and cyclopropylation. The reaction conditions are crucial for optimizing yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .

Antimicrobial Properties

Research indicates that 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, particularly in models of breast and lung cancers. The structure–activity relationship (SAR) studies highlight that the presence of the cyclopropyl group significantly enhances its biological efficacy compared to similar compounds lacking this moiety .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine inhibited cell growth with an IC50 value in the low micromolar range. Apoptotic assays indicated that the compound induces programmed cell death through both intrinsic and extrinsic pathways.
  • Animal Models : In vivo experiments using mouse models demonstrated that treatment with this compound resulted in significant tumor regression without notable toxicity to normal tissues. This selectivity suggests a favorable therapeutic index for further development .

Research Findings

Recent studies have focused on elucidating the specific molecular targets of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine. It has been identified as a potential inhibitor of specific kinases involved in cancer progression, making it a candidate for drug development aimed at targeted therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Chloro-7-methylthieno[3,2-d]pyrimidineLacks cyclopropyl groupModerate antibacterial
4-Chloro-2-methylthieno[3,2-d]pyrimidineDifferent alkyl substitutionLow anticancer activity
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine Contains both cyclopropyl and methyl groupsHigh antimicrobial and anticancer activity

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine?

Methodological Answer:
Synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature: Reactions are typically conducted under reflux (e.g., 80–120°C) to ensure complete cyclization while avoiding decomposition .
  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred to stabilize intermediates and enhance reaction efficiency .
  • Catalysts: Lewis acids (e.g., Fe(acac)₃) or bases (e.g., NaH) may accelerate condensation or cyclization steps .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol is used to isolate the pure compound .

Basic: Which analytical techniques are critical for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions (e.g., cyclopropyl and methyl groups) and confirms regiochemistry .
  • HPLC: Purity assessment (>97%) via reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₀ClN₃S) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is employed .

Advanced: How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • Molecular Docking: Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Substituent modifications (e.g., cyclopropyl) can be modeled to optimize steric and electronic interactions .
  • DFT Calculations: Assess electron distribution at reactive sites (e.g., chlorine atom for nucleophilic substitution) to guide derivatization strategies .
  • MD Simulations: Evaluate stability in physiological conditions (e.g., solvation effects, pH-dependent degradation) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Replication: Conduct dose-response studies under standardized conditions (e.g., cell line, incubation time) to minimize variability .
  • Metabolic Stability Tests: Use liver microsomes or hepatocytes to assess compound stability, which may explain discrepancies in in vitro vs. in vivo activity .
  • Structural Confirmation: Re-examine compound integrity via NMR and HPLC post-assay to rule out degradation .

Basic: What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

  • Melting Point: 124–125°C (indicative of crystalline purity) .
  • Solubility: Low aqueous solubility; dissolves in DMSO, DMF, or dichloromethane for in vitro assays .
  • Stability: Store at 0–6°C under inert atmosphere to prevent hydrolysis of the chloro substituent .

Advanced: How to design derivatives for enhanced pharmacological activity?

Methodological Answer:

  • SAR Studies: Modify substituents systematically:
    • Replace cyclopropyl with bulkier groups (e.g., isobutyl) to enhance target selectivity .
    • Introduce electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
  • In Vitro Screening: Test derivatives against panels of kinases or receptors to identify lead compounds .
  • Prodrug Strategies: Mask the chlorine atom with labile protecting groups (e.g., acetyl) to improve bioavailability .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Chlorine Displacement: Competing nucleophilic attack at C4 can be minimized using anhydrous conditions and non-nucleophilic bases .
  • Oxidation of Thiophene: Conduct reactions under nitrogen to prevent sulfur oxidation .
  • Byproduct Formation: Monitor reaction progress via TLC and quench intermediates promptly .

Advanced: How to evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate at pH 1–13 (HCl/NaOH buffers) and analyze degradation products via LC-MS .
  • Kinetic Analysis: Calculate half-life (t₁/₂) under physiological pH (7.4) to predict in vivo stability .
  • Protective Formulations: Use cyclodextrin encapsulation or lipid nanoparticles to enhance stability in acidic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.